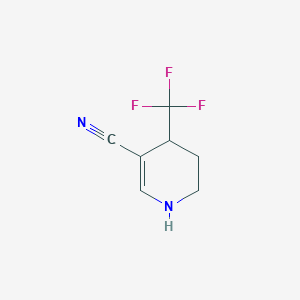

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines are a type of organic compound that contain a trifluoromethyl (-CF3) group and a pyridine ring . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has seen enormous growth in recent years . They can be prepared by trifluoromethylation of 4-iodobenzene . The trifluoromethyl group can be treated as a purely electron-withdrawing group .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridine ring . The trifluoromethyl group is strongly electron withdrawing .Chemical Reactions Analysis

Trifluoromethylpyridines participate in various chemical reactions. For example, 4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis

Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring . The trifluoromethyl group is strongly electron withdrawing, which can affect the compound’s reactivity .Scientific Research Applications

Comprehensive Analysis of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Applications

Introduction: this compound is a compound that features a trifluoromethyl group, which is significant in pharmaceutical chemistry due to its ability to enhance the biological activity and metabolic stability of various drugs. The presence of the trifluoromethyl group has been associated with a wide range of pharmacological activities .

Pharmaceutical Synthesis: This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of drugs with improved pharmacokinetic properties. For instance, it can be used in the synthesis of molecules that require a trifluoromethyl group to increase their efficacy and stability within the body .

Agrochemical Development: In agrochemistry, this compound can be utilized to develop new pesticides and herbicides. The trifluoromethyl group can contribute to the creation of compounds that are more potent against pests and weeds, while also being safer for the environment .

Future Directions

The development of trifluoromethylpyridines is an increasingly important research topic . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h4,6,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPHFEKXAAEMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C(C1C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374111 |

Source

|

| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845866-48-0 |

Source

|

| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)